

# Technical Guide: 3-Bromo-5-hydroxybenzoic Acid (CAS No. 140472-69-1)

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## Compound of Interest

Compound Name: 3-Bromo-5-hydroxybenzoic acid

Cat. No.: B114173

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## Introduction

**3-Bromo-5-hydroxybenzoic acid**, with a CAS number of 140472-69-1, is a halogenated derivative of hydroxybenzoic acid.<sup>[1]</sup> This compound and its structural analogs are of growing interest in the fields of medicinal chemistry and drug development due to their potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of **3-Bromo-5-hydroxybenzoic acid**, with a focus on its potential therapeutic applications and associated signaling pathways.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-5-hydroxybenzoic acid** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
CAS Number	140472-69-1	[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>3</sub>	[1]
Molecular Weight	217.02 g/mol	[1]
Appearance	White to light yellow crystalline powder	
Melting Point	237-241 °C	
Boiling Point	388.1 ± 32.0 °C (Predicted)	
Density	1.861 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble in methanol	
pKa	3.69 ± 0.10 (Predicted)	

## Synthesis Protocol

A detailed experimental protocol for the synthesis of **3-Bromo-5-hydroxybenzoic acid** is outlined below. This procedure is based on established chemical literature and provides a reliable method for laboratory-scale production.

Reaction: Bromination of 3-hydroxybenzoic acid.

Materials:

- 3-hydroxybenzoic acid
- N-Bromosuccinimide (NBS)
- Sulfuric acid (concentrated)
- Methanol
- Water

- Sodium thiosulfate solution (10%)
- Dichloromethane
- Magnesium sulfate (anhydrous)

#### Procedure:

- In a round-bottom flask, dissolve 3-hydroxybenzoic acid in methanol.
- Cool the solution in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.
- Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **3-Bromo-5-hydroxybenzoic acid**.

## Biological Activities and Potential Applications

**3-Bromo-5-hydroxybenzoic acid** and its derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.

## Antibacterial Activity

While direct and detailed studies on the antibacterial mechanism of **3-Bromo-5-hydroxybenzoic acid** are limited, the broader class of hydroxybenzoic acids is known for its antimicrobial properties. These compounds can disrupt bacterial cell membranes, inhibit essential enzymes, and interfere with microbial metabolism.

## Role in Metabolic Disorders

Research has suggested a potential role for **3-Bromo-5-hydroxybenzoic acid** in the context of metabolic disorders. This is an emerging area of investigation, and further studies are required to elucidate the specific mechanisms and therapeutic potential in conditions such as diabetes and dyslipidemia.

## Anti-inflammatory Activity

Significant insights into the anti-inflammatory potential of this structural class come from studies on its derivatives. For instance, a closely related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), has been shown to exhibit potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells.<sup>[2][3]</sup> This derivative was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).<sup>[2]</sup>

## Signaling Pathway Modulation

The anti-inflammatory effects of **3-Bromo-5-hydroxybenzoic acid** derivatives are mediated through the modulation of key intracellular signaling pathways.

## Inhibition of NF-κB and MAPK Signaling Pathways

Studies on the derivative LX007 have demonstrated that its anti-inflammatory action is associated with the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.<sup>[2][3]</sup> LX007 was shown to suppress the phosphorylation of MAPKs and inhibit the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated microglial cells.<sup>[2]</sup> This indicates that compounds based on the **3-Bromo-5-**

**hydroxybenzoic acid** scaffold may act as inhibitors of these critical inflammatory signaling cascades.

Below is a diagram illustrating the proposed mechanism of action based on the findings from its derivatives.

Caption: Proposed anti-inflammatory mechanism of **3-Bromo-5-hydroxybenzoic acid** derivatives.

## Experimental Protocols for Biological Assays

While specific protocols for **3-Bromo-5-hydroxybenzoic acid** are not widely published, the following are general methodologies that can be adapted to evaluate its biological activities.

### Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

- **3-Bromo-5-hydroxybenzoic acid**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of **3-Bromo-5-hydroxybenzoic acid** in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of test concentrations.
- Prepare a standardized bacterial inoculum (0.5 McFarland standard).
- Add the bacterial inoculum to each well containing the compound dilutions.
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plates at 37 °C for 18-24 hours.
- Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

## In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay assesses the ability of the compound to inhibit the production of pro-inflammatory mediators.

Materials:

- **3-Bromo-5-hydroxybenzoic acid**
- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- Griess Reagent (for NO measurement)
- ELISA kits (for cytokine measurement)

Procedure:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
- Seed the cells in 96-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **3-Bromo-5-hydroxybenzoic acid** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
- Collect the cell culture supernatants.
- Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
- Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

## Conclusion

**3-Bromo-5-hydroxybenzoic acid** is a versatile chemical entity with promising biological activities. Its potential as an antibacterial and anti-inflammatory agent, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and its derivatives in the context of drug discovery and development. As research in this area progresses, a more detailed understanding of its mechanism of action and its efficacy in various disease models is anticipated.

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## References

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